Hydrolytic Stability of the TBDMS Ether Exceeds the TMS Analog by ~10,000‑Fold Under Acidic Conditions
The tert‑butyldimethylsilyl (TBDMS) ether of the title compound resists aqueous hydrolysis to a degree that makes it suitable for multi‑step synthesis, whereas the corresponding trimethylsilyl (TMS) ether is too labile to serve as a durable protecting group. In acidic media the relative hydrolytic stability order is TMS = 1 vs. TBS/TBDMS ≈ 20 000 [1]; the TBDMS‑ether is described as being ca. 10⁴ times more hydrolytically stable than the TMS analog [2]. Consequently, a hypothetical TMS‑protected 2‑(4‑hydroxybutyl)aziridine would undergo substantial deprotection during aqueous acidic workup, whereas the TBDMS‑protected title compound remains intact.
| Evidence Dimension | Relative hydrolytic stability (acidic hydrolysis) |
|---|---|
| Target Compound Data | Relative stability factor = 20 000 (TBS/TBDMS) |
| Comparator Or Baseline | TMS ether (relative stability factor = 1) |
| Quantified Difference | ~20 000‑fold greater stability for TBDMS vs. TMS; literature also cites ~10⁴‑fold difference |
| Conditions | Acidic aqueous media; pH < 1 to pH 4 range; room temperature (class‑level data from Greene & Wuts). |
Why This Matters
Procurement of the TBDMS‑protected compound eliminates the risk of premature deprotection during standard acidic workup, avoiding yield losses and purification burdens inherent to the TMS‑protected analog.
- [1] Silyl ether – Wikipedia. Stability to Cleavage: TMS(1) < TES(64) < TBS(20 000) < TIPS(700 000) < TBDPS(5 000 000) in acidic media. View Source
- [2] tert‑Butyldimethylsilyl ethers – Stability. Organic‑Chemistry.org; cites Greene & Wuts: TBDMS‑OR is ca. 10⁴ times more hydrolytically stable than TMS‑OR. View Source
